Lipophilicity Advantage: Quantified LogP Comparison of 5-Hydroxy-2-methylpyridin-4(1H)-one vs. Deferiprone and Other 3-Hydroxypyridinones
5-Hydroxy-2-methylpyridin-4(1H)-one exhibits a significantly lower calculated LogP (-0.64) compared to the clinically approved iron chelator deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), which has a reported LogP of 0.43 [1][2]. This >1 log unit difference translates to a substantially higher aqueous solubility and reduced membrane permeability for the 5-hydroxy derivative [1]. In the context of 3-hydroxypyridin-4-one analogs, studies demonstrate that the position of methyl substitution profoundly impacts LogP values; for example, 2-methyl substitution in the 3-hydroxy series yields a LogP of approximately 0.2, while N-methylation (as in deferiprone) further increases lipophilicity [3]. The 5-hydroxy substitution pattern, coupled with the absence of an N-methyl group, confers a distinct physicochemical profile that is advantageous for applications requiring high aqueous solubility and minimal off-target membrane partitioning [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | -0.64 (calculated LogP) |
| Comparator Or Baseline | Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one): LogP = 0.43 |
| Quantified Difference | ΔLogP = 1.07 log units (deferiprone more lipophilic) |
| Conditions | Computational prediction using standard algorithms (ChemSrc) |
Why This Matters
The lower LogP of 5-hydroxy-2-methylpyridin-4(1H)-one indicates superior aqueous solubility, which can be a decisive factor for formulations requiring high drug loading in aqueous media or for minimizing non-specific binding in biochemical assays.
- [1] CAS No. 95264-52-1 - 5-Hydroxy-2-methylpyridin-4(1H)-one. ChemSrc. Accessed April 2026. View Source
- [2] deferiprone (CHEBI:68554). ChEBI. EMBL-EBI. Accessed April 2026. View Source
- [3] Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. J. Med. Chem. 1993, 36, 17, 2448–2458. View Source
